molecular formula C7H5F2NS B1603396 3,4-Difluorobenzene-1-carbothioamide CAS No. 317319-14-5

3,4-Difluorobenzene-1-carbothioamide

Cat. No.: B1603396
CAS No.: 317319-14-5
M. Wt: 173.19 g/mol
InChI Key: BVZJSQFOGOEVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorobenzene-1-carbothioamide is a chemical compound with the molecular formula C7H5F2NS. It belongs to the class of carbothioamides and is characterized by the presence of two fluorine atoms attached to a benzene ring along with a carbothioamide group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Biochemical Analysis

Biochemical Properties

3,4-Difluorobenzene-1-carbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For example, this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For example, this compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can exert its effects on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzene-1-carbothioamide typically involves the reaction of 3,4-difluoroaniline with carbon disulfide and a suitable base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia to yield the desired carbothioamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides under specific conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfonamides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3,4-Difluorobenzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3,4-Difluorobenzene-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

    3,4-Difluorobenzene-1-thioamide: Similar to carbothioamide but with a thioamide group.

Uniqueness

3,4-Difluorobenzene-1-carbothioamide is unique due to the presence of both fluorine atoms and a carbothioamide group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the carbothioamide group contributes to its potential biological activities.

Properties

IUPAC Name

3,4-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZJSQFOGOEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588188
Record name 3,4-Difluorobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-14-5
Record name 3,4-Difluorobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 3,4-difluorobenzamide (4.95 g, 31.5 mmol) in diethyl ether (70 mL) and cool the mixture to 0° C. Add phosphorus pentasulfide (7.0 g, 31.5 mmol) and warm the mixture to room temperature overnight. Filter the mixture and concentrate the filtrate to obtain 5.5 g (100%) of a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 9.99 (bs, 1H), 9.54 (bs, 1H), 7.89 (m, 1H), 7.75 (m, 1H), 7.46 (m, 1H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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